molecular formula C9H8O B140024 1-Indanone CAS No. 83-33-0

1-Indanone

Cat. No. B140024
CAS RN: 83-33-0
M. Wt: 132.16 g/mol
InChI Key: QNXSIUBBGPHDDE-UHFFFAOYSA-N
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Patent
US03944679

Procedure details

The above-described aromatic composition according to the present process is added in an amount of 1 ppm to the materials of candies, and candies are prepared therefrom. A 5 % ethanol solution of the mixture (in the ratio 1:1) of 2-isopropyl-4-methyl-7-hydroxyindan-1-one and 3,4-dimethyl-7-methoxyindan-1-one is added to the materials but in an amount to give 10 ppm by weight of said indanone compounds mixture thereto, and candies are prepared therefrom.
Name
2-isopropyl-4-methyl-7-hydroxyindan-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,4-dimethyl-7-methoxyindan-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([CH:4]1[CH2:12][C:11]2[C:6](=[C:7](O)[CH:8]=[CH:9][C:10]=2C)[C:5]1=[O:15])(C)C.CC1C2C(=C(OC)C=CC=2C)C(=O)C1>C(O)C>[C:5]1(=[O:15])[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH2:12][CH2:4]1

Inputs

Step One
Name
2-isopropyl-4-methyl-7-hydroxyindan-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1C(C2=C(C=CC(=C2C1)C)O)=O
Name
3,4-dimethyl-7-methoxyindan-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(C2=C(C=CC(=C12)C)OC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in an amount of 1 ppm to the materials of candies, and candies
CUSTOM
Type
CUSTOM
Details
are prepared

Outcomes

Product
Name
Type
product
Smiles
C1(CCC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.